molecular formula C6H7N5O B3360490 6-(Methylamino)-1H-purin-8(7H)-one CAS No. 89073-90-5

6-(Methylamino)-1H-purin-8(7H)-one

Cat. No.: B3360490
CAS No.: 89073-90-5
M. Wt: 165.15 g/mol
InChI Key: WRDFPHCRHWMZJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-1H-purin-8(7H)-one typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Purification is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-1H-purin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces various amine derivatives .

Scientific Research Applications

6-(Methylamino)-1H-purin-8(7H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylamino)-1H-purin-8(7H)-one involves its interaction with nucleic acids. The methylamino group can form hydrogen bonds with DNA or RNA, affecting their structure and function. This interaction can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and methyltransferases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with nucleic acids compared to other methylated purines .

Properties

IUPAC Name

6-(methylamino)-7,9-dihydropurin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-7-4-3-5(9-2-8-4)11-6(12)10-3/h2H,1H3,(H3,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDFPHCRHWMZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454576
Record name 8H-Purin-8-one, 1,7-dihydro-6-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89073-90-5
Record name 8H-Purin-8-one, 1,7-dihydro-6-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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